molecular formula C16H19N3O3 B2409651 N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361748-88-9

N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2409651
CAS No.: 2361748-88-9
M. Wt: 301.346
InChI Key: FJAVNERRNJUNAW-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a carbamoyl group, and an enoyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts to optimize the yield and purity of the product.

Industrial Production Methods: For industrial production, the synthesis pathway is optimized to ensure safety, cost-effectiveness, and high yield. This often involves scaling up the laboratory methods and using more efficient reaction conditions and equipment to handle larger quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions: N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a more oxygenated derivative, while reduction could yield a more hydrogenated product .

Scientific Research Applications

N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific proteins, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-14(20)19-9-7-12(8-10-19)16(22)18-13-5-3-11(4-6-13)15(17)21/h2-6,12H,1,7-10H2,(H2,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAVNERRNJUNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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